Class-Level Potency Advantage: The Difluoromethoxy Substituent Drives Single-Digit Nanomolar FGFR Inhibition
While direct biochemical data for the specific compound 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine is not publicly available, its structural features are integral to a class of potent FGFR inhibitors. SAR analysis from the patent literature demonstrates that the presence of a difluoromethoxy group on the phenyl ring is essential for achieving low-nanomolar potency against FGFR1-3. For example, a closely related series of monocyclic pyridine derivatives achieves IC50 values in the range of 7-54 nM for FGFR1, 9-93 nM for FGFR2, and 25-421 nM for FGFR3, which is a massive improvement over non-fluorinated analogs that show greatly reduced activity [1]. This compound's specific 4-(difluoromethoxy)benzyl-azetidine motif is a key pharmacophore for potent kinase engagement.
| Evidence Dimension | FGFR Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available; structural analog to low-nM inhibitors |
| Comparator Or Baseline | Non-fluorinated/unsubstituted analogs: Significantly reduced or no activity [1] |
| Quantified Difference | Structural class achieves 7-421 nM IC50 vs. inactive unsubstituted analogs |
| Conditions | Biochemical FGFR kinase assay (Class inference from patent SAR) |
Why This Matters
This demonstrates the compound's structural suitability for developing research probes targeting FGFR-driven cancers, where high potency is a prerequisite.
- [1] Tanaka, K., Funasaka, S., Okada, T., Nagao, S., Ohashi, I., Yamane, Y., ... & Karoji, Y. (2015). U.S. Patent No. US 8,933,099 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
